molecular formula C17H12ClFO4 B5750923 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid

5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No. B5750923
M. Wt: 334.7 g/mol
InChI Key: KTSIOAREDUQAOH-UHFFFAOYSA-N
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Description

5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid is a chemical compound with potential applications in scientific research. It is a benzofuran derivative that has been synthesized for its potential use as a tool compound in the study of certain biological processes.

Mechanism of Action

The mechanism of action of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid involves the selective inhibition of certain enzymes. It has been shown to inhibit the activity of enzymes such as phosphodiesterase 4 (PDE4) and cyclic AMP (cAMP) phosphodiesterase, which are involved in the regulation of various cellular processes. By selectively inhibiting these enzymes, 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid can modulate cellular signaling pathways and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid have been studied in vitro and in vivo. In vitro studies have shown that it can selectively inhibit the activity of PDE4 and cAMP phosphodiesterase, leading to increased levels of intracellular cAMP and downstream effects such as increased protein kinase A activity and altered gene expression. In vivo studies have shown that it can modulate immune responses and potentially have therapeutic effects in diseases such as asthma and chronic obstructive pulmonary disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid in lab experiments include its selectivity for certain enzymes, its potential therapeutic applications, and its availability as a tool compound. However, there are also limitations to its use, including potential off-target effects, limited understanding of its mechanism of action, and the need for further research to fully elucidate its potential applications.

Future Directions

There are several future directions for the study of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid. These include further elucidation of its mechanism of action, exploration of its potential therapeutic applications in diseases such as asthma and chronic obstructive pulmonary disease, and development of more selective and potent analogs for use as tool compounds in the study of biological processes. Additionally, its potential as a therapeutic agent for other diseases such as cancer and neurological disorders could be explored.

Synthesis Methods

The synthesis of 5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid involves several steps. The first step involves the conversion of 2-methyl-1-benzofuran-3-carboxylic acid to its methyl ester using methanol and sulfuric acid. The second step involves the reaction of the methyl ester with 2-chloro-4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The final step involves the hydrolysis of the resulting ester to produce the desired compound.

Scientific Research Applications

5-[(2-chloro-4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid has potential applications in scientific research as a tool compound. It has been shown to selectively inhibit the activity of certain enzymes, making it useful in the study of these enzymes and their role in biological processes. Additionally, it has been shown to have potential as a therapeutic agent for certain diseases.

properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO4/c1-9-16(17(20)21)13-7-12(4-5-15(13)23-9)22-8-10-2-3-11(19)6-14(10)18/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSIOAREDUQAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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